![molecular formula C11H21NO3 B2409567 tert-butyl N-(5-oxohexyl)carbamate CAS No. 153495-58-0](/img/structure/B2409567.png)
tert-butyl N-(5-oxohexyl)carbamate
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Overview
Description
“tert-butyl N-(5-oxohexyl)carbamate” is a chemical compound with the molecular weight of 215.29 . It is typically in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl (5-oxohexyl)carbamate” and its InChI code is "1S/C11H21NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Crystallography and Molecular Interactions
tert-Butyl N-(5-oxohexyl)carbamate derivatives have been studied for their crystal structures, revealing insights into hydrogen and halogen bonds involving carbonyl groups. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate shows bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions in its crystal form (Baillargeon et al., 2017).
2. Chemical Synthesis and Reactions
The this compound group is involved in various chemical syntheses and reactions. For instance, an efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid, has been described, showcasing the compound's versatility in stereochemical control (Wang et al., 2017).
3. Organic Gel Formation and Sensory Materials
In the field of materials science, this compound derivatives play a role in the formation of organic gels and sensory materials. For example, a tert-butyl moiety in benzothiazole-modified carbazole derivatives is crucial for forming organogels, which can emit strong blue light and be used as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).
4. Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Rapid synthetic methods for producing these intermediates contribute to the efficient development of significant therapeutic agents (Zhao et al., 2017).
5. Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives includes studies on their metalation and alkylation properties. For instance, tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have shown the ability to undergo efficient metalation and reaction with various electrophiles, illustrating their potential in synthetic organic chemistry (Sieburth et al., 1996).
6. Enzymatic Biotransformation
In biotechnology, this compound is used in enzymatic biotransformation processes. For example, carbonyl reductase from Rhodosporidium toruloides has been utilized for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing statins like atorvastatin and rosuvastatin (Liu et al., 2018).
Safety and Hazards
The safety information for “tert-butyl N-(5-oxohexyl)carbamate” indicates that it is associated with some hazards. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding ingestion and inhalation, and wearing personal protective equipment .
properties
IUPAC Name |
tert-butyl N-(5-oxohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBSLGMWGAIEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153495-58-0 |
Source
|
Record name | tert-butyl N-(5-oxohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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